molecular formula C25H26N2O2 B3442336 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine

Cat. No. B3442336
M. Wt: 386.5 g/mol
InChI Key: SDBHKTQKSLZHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine, also known as BDMP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDMP is a member of the piperazine family of compounds, which are known for their diverse pharmacological and biological activities. In

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine has been extensively studied for its potential applications in scientific research. One of the main applications of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine is its use as a ligand for the dopamine D2 receptor. The dopamine D2 receptor is a G-protein coupled receptor that plays a critical role in the regulation of dopamine neurotransmission. 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine has been shown to bind selectively to the dopamine D2 receptor, making it a valuable tool for studying the structure and function of this receptor.
In addition to its use as a dopamine D2 receptor ligand, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine has also been studied for its potential applications in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia. 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine is complex and not fully understood. 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine is believed to act as a partial agonist at the dopamine D2 receptor, meaning that it activates the receptor to a lesser extent than dopamine itself. This partial agonist activity may be responsible for the neuroprotective and cognitive-enhancing effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. In addition to its partial agonist activity at the dopamine D2 receptor, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A). MAO-A is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters, which may contribute to the neuroprotective and cognitive-enhancing effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine for lab experiments is its high selectivity for the dopamine D2 receptor. This selectivity allows researchers to study the structure and function of this receptor in detail. In addition, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine has been shown to have low toxicity and to be well-tolerated in animal studies.
One limitation of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine for lab experiments is its relatively low potency as a dopamine D2 receptor ligand. This low potency may limit its usefulness in certain types of experiments. In addition, the complex mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine makes it difficult to interpret some of the results of experiments using this compound.

Future Directions

There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine. One area of interest is the development of more potent and selective dopamine D2 receptor ligands based on the structure of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine. These ligands could be used to further elucidate the structure and function of this receptor and to develop new treatments for neurological disorders.
Another area of interest is the investigation of the neuroprotective and cognitive-enhancing effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine in human subjects. Clinical trials could be conducted to determine the safety and efficacy of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion
In conclusion, 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine is a valuable compound for scientific research. Its high selectivity for the dopamine D2 receptor and its neuroprotective and cognitive-enhancing effects make it a promising tool for the study and treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-biphenylylmethyl)piperazine and to develop more potent and selective dopamine D2 receptor ligands based on its structure.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-2-4-22(5-3-1)23-9-6-20(7-10-23)17-26-12-14-27(15-13-26)18-21-8-11-24-25(16-21)29-19-28-24/h1-11,16H,12-15,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBHKTQKSLZHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-phenylphenyl)methyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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